molecular formula C16H13N3O5 B5571012 5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5571012
M. Wt: 327.29 g/mol
InChI Key: YOQPNFAYDVSJIE-UHFFFAOYSA-N
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Description

5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazide intermediate with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Its derivatives are being explored for their potential use as therapeutic agents for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenoxy moiety can enhance the compound’s binding affinity and selectivity for its targets. The overall effect of the compound depends on the specific biological context and the nature of the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-22-13-7-2-3-8-14(13)23-10-15-17-16(18-24-15)11-5-4-6-12(9-11)19(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQPNFAYDVSJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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